molecular formula C12H12O B188719 (6-Methylnaphthalen-2-yl)methanol CAS No. 19182-14-0

(6-Methylnaphthalen-2-yl)methanol

Cat. No. B188719
CAS RN: 19182-14-0
M. Wt: 172.22 g/mol
InChI Key: QMVKKYLKTADYNN-UHFFFAOYSA-N
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Description

“(6-Methylnaphthalen-2-yl)methanol” is a chemical compound with the CAS Number: 19182-14-0 . It has a molecular weight of 172.23 and its IUPAC name is (6-methyl-2-naphthyl)methanol . It is a powder at room temperature .


Molecular Structure Analysis

The molecular formula of “(6-Methylnaphthalen-2-yl)methanol” is C12H12O . The InChI code is 1S/C12H12O/c1-9-2-4-12-7-10(8-13)3-5-11(12)6-9/h2-7,13H,8H2,1H3 .


Physical And Chemical Properties Analysis

“(6-Methylnaphthalen-2-yl)methanol” is a powder at room temperature . It has a molecular weight of 172.23 and a density of 1.12g/cm3 . The boiling point is 335.4ºC at 760 mmHg .

Scientific Research Applications

  • Methylation of 2-methylnaphthalene with methanol to produce 2,6-dimethylnaphthalene, a precursor for polyethylenenaphthalate, is an important reaction. ZSM-5 and MFI-type metallosilicates, especially ferrisilicate, show high selectivity for this reaction (Komatsu, Araki, Namba, & Yashima, 1994).

  • Computational studies using the ONIOM2 model and density functional theory have explored the shape-selective methylation of 2-methylnaphthalene with methanol in H-ZSM-5 pores, indicating that methylation at the 6-position is favored over the 7-position (Nie, Janik, Guo, & Song, 2012).

  • Hydrothermal treatment of HZSM-5 zeolite catalysts improves selectivity to 2,6-dimethylnaphthalene (2,6-DMN) in the methylation of 2-methylnaphthalene with methanol (Zhao, Wang, Liu, Guo, Wang, Song, & Liu, 2008).

  • Quantum chemical investigations have been conducted on the methylation of 2-methylnaphthalene with methanol over nanoporous BEA zeolite, suggesting similar reaction profiles for the formation of both the 2,6 and 2,7 dimethylnaphthalenes (Bobuatong, Probst, & Limtrakul, 2010).

  • NH4F and Pt modified HZSM-5 catalysts have been used for shape-selective methylation of 2-methylnaphthalene, demonstrating improvements in the conversion of 2-MN and selectivity to 2,6-DMN (Zhao, Guo, Liu, Wang, & Song, 2010).

Safety And Hazards

The safety information for “(6-Methylnaphthalen-2-yl)methanol” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(6-methylnaphthalen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-9-2-4-12-7-10(8-13)3-5-11(12)6-9/h2-7,13H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVKKYLKTADYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172716
Record name 2-Naphthalenemethanol, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methylnaphthalen-2-yl)methanol

CAS RN

19182-14-0
Record name 2-Naphthalenemethanol, 6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019182140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenemethanol, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2.7 g. of lithium aluminum hydride in 75 ml. of dry ether is added dropwise a solution containing 5.5 g. of 6-methyl-2-naphthoic acid in 75 ml. of dry ether. The mixture is refluxed for three hours, cooled, and treated with 10% sodium hydroxide solution. The mixture is then filtered and dried to yield 6-methyl-2-naphthalenemethanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NTC Hồng, NTN Yến, M Van Hieu… - Tạp chí Khoa học …, 2018 - ctujsvn.ctu.edu.vn
3, 4-Oxadizole exhibites a wide range of biological activities including antibacterial, antifungal, antiinflammatory, analgesic, hypolipidemic, anticancer, anticonvulsant, anti-diabetic, …
Number of citations: 4 ctujsvn.ctu.edu.vn

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